3-phenyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)propanamide
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Overview
Description
3-phenyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)propanamide is a synthetic organic compound that features a phenyl group, a pyrazine ring, and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)propanamide typically involves multiple steps:
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Formation of the Piperidine Intermediate: : The synthesis begins with the preparation of the piperidine intermediate. This can be achieved by reacting pyrazine-2-carboxylic acid with piperidine under appropriate conditions to form 1-(pyrazin-2-yl)piperidine.
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Alkylation Reaction: : The next step involves the alkylation of the piperidine intermediate with a suitable alkylating agent, such as 3-bromopropionyl chloride, to introduce the propanamide moiety.
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Coupling Reaction: : Finally, the phenyl group is introduced through a coupling reaction, typically using a palladium-catalyzed cross-coupling reaction such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
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Reduction: : Reduction reactions can target the pyrazine ring, potentially converting it to a dihydropyrazine derivative.
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Substitution: : The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing various substituents such as halogens, nitro groups, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine, nitric acid, or alkyl halides under acidic or basic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Dihydropyrazine derivatives.
Substitution: Halogenated, nitrated, or alkylated phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-phenyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
Biologically, this compound is studied for its potential as a pharmacological agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, research focuses on its potential therapeutic applications. It may exhibit activity against certain diseases or conditions, making it a subject of interest for developing new medications.
Industry
Industrially, this compound could be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals. Its synthesis and applications are of interest for large-scale production and commercialization.
Mechanism of Action
The mechanism of action of 3-phenyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-phenyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)propanamide: Similar structure but with a pyridine ring instead of a pyrazine ring.
3-phenyl-N-((1-(quinolin-2-yl)piperidin-4-yl)methyl)propanamide: Contains a quinoline ring, offering different biological activity.
3-phenyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)propanamide: Features a pyrimidine ring, which may alter its chemical and biological properties.
Uniqueness
The uniqueness of 3-phenyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)propanamide lies in its specific combination of functional groups. The presence of the pyrazine ring, in particular, can confer unique electronic properties and biological activity compared to similar compounds with different heterocyclic rings.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-phenyl-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c24-19(7-6-16-4-2-1-3-5-16)22-14-17-8-12-23(13-9-17)18-15-20-10-11-21-18/h1-5,10-11,15,17H,6-9,12-14H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQVGBGGDISVDOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CCC2=CC=CC=C2)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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